molecular formula C22H16N2O2 B14786946 3-(2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid

3-(2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid

Cat. No.: B14786946
M. Wt: 340.4 g/mol
InChI Key: OSUDLXBMNOHLKS-UHFFFAOYSA-N
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Description

3-(2-([1,1’-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid is a complex organic compound featuring a biphenyl group attached to an imidazo[1,2-a]pyridine scaffold, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-([1,1’-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then subjected to further functionalization to introduce the biphenyl and acrylic acid groups .

Industrial Production Methods

Industrial production of this compound may utilize high-throughput methods such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions, leading to higher purity and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-([1,1’-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-(2-([1,1’-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-([1,1’-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and imidazo[1,2-a]pyridine moieties allow the compound to bind to active sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-([1,1’-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid lies in its combined structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

3-[2-(4-phenylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid

InChI

InChI=1S/C22H16N2O2/c25-21(26)14-13-19-22(23-20-8-4-5-15-24(19)20)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-15H,(H,25,26)

InChI Key

OSUDLXBMNOHLKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=CC=CC4=N3)C=CC(=O)O

Origin of Product

United States

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